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Compound of Interest

Compound Name: (2-Methylcyclopentyl)methanol

CAS No.: 73803-82-4

Cat. No.: B1367108 Get Quote

Executive Summary
This technical guide provides an in-depth analysis of the ngcontent-ng-c176312016=""

_nghost-ng-c3009799073="" class="inline ng-star-inserted">

C NMR spectral characteristics of (2-Methylcyclopentyl)methanol (CAS: 73803-82-4). As a
chiral building block with two stereocenters, this molecule exists as cis and trans
diastereomers. Distinguishing these isomers is critical in drug development, where
stereochemistry dictates pharmacodynamic efficacy. This guide synthesizes experimental
protocols, spectral data, and mechanistic assignment strategies, focusing on the diagnostic
utility of the

-gauche effect for stereochemical differentiation.

Structural Analysis & Stereochemistry
(2-Methylcyclopentyl)methanol possesses two chiral centers at C1 and C2. The relative

configuration determines the spectroscopic footprint.

Trans-isomer: The substituents (methyl and hydroxymethyl) generally adopt a pseudo-

equatorial conformation to minimize steric strain.

Cis-isomer: One substituent is forced into a pseudo-axial position, or both adopt a

conformation that increases steric crowding.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1367108?utm_src=pdf-interest
https://www.benchchem.com/product/b1367108?utm_src=pdf-body
https://www.benchchem.com/product/b1367108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Connectivity
The following diagram illustrates the carbon numbering scheme used throughout this guide.

Figure 1: Carbon connectivity and numbering for (2-Methylcyclopentyl)methanol.

C1

C2

C6
(CH2OH)

Exocyclic

C3

C7
(Me)

Exocyclic

C4

C5

Click to download full resolution via product page

Experimental Protocol
To ensure reproducibility and minimize solvent effects on chemical shifts, the following

acquisition parameters are recommended.

Sample Preparation[2]
Solvent: Deuterated Chloroform (

) is the standard.

Calibration: Reference the central peak of the

triplet to 77.16 ppm.

Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration improves the

signal-to-noise ratio for quaternary or slow-relaxing carbons, though this molecule lacks

quaternary carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1367108?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming artifacts.

Acquisition Parameters (Typical 100 MHz Carbon
Frequency)

Parameter Setting Rationale

Pulse Sequence zgpg30 (or equivalent)
Standard proton-decoupled

C experiment.

Relaxation Delay (D1) 2.0 - 5.0 seconds

Ensures full relaxation of

methyl/methylene carbons for

quantitative integration

accuracy.

Scans (NS) 256 - 1024
Sufficient S/N ratio for

resolving impurity peaks.

Temperature 298 K (25°C)

Standard ambient temperature

to prevent conformational

broadening.

Spectral Data Interpretation
The assignment of (2-Methylcyclopentyl)methanol relies on distinguishing the specific

chemical environment of the cyclopentane ring carbons.[1]

Representative C NMR Chemical Shifts (ppm)
Note: Values are typical for

solution. Exact shifts may vary by

ppm depending on concentration and temperature.
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Carbon Label Type
Approx. Shift (

)

DEPT-135
Phase

Assignment
Logic

C6 65.0 – 68.0 Negative (Down)

Deshielded by

Oxygen

(Hydroxyl group).

Distinctive

region.

C1 44.0 – 48.0 Positive (Up)

Methine.

-effect from

group.

C2 35.0 – 39.0 Positive (Up)

Methine.

-effect from

Methyl group.

C3 30.0 – 34.0 Negative (Down)

Ring methylene.

-position to

substituents.

C5 25.0 – 29.0 Negative (Down) Ring methylene.

C4 20.0 – 24.0 Negative (Down)

Ring methylene.

Most shielded

ring carbon

(remote from

substituents).

C7 14.0 – 20.0 Positive (Up)

Methyl group.

Highly diagnostic

for

stereochemistry.

Advanced Assignment Strategy: Stereochemical
Differentiation
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The most critical aspect of analyzing this molecule is distinguishing between the cis and trans

diastereomers. This is achieved via the ngcontent-ng-c176312016="" _nghost-ng-

c3009799073="" class="inline ng-star-inserted">

-Gauche Effect (Steric Compression).

The Mechanism: -Gauche Effect
In the cis isomer, the methyl group (C7) and the hydroxymethyl group (C6) are on the same

face of the ring. This proximity creates steric compression (van der Waals repulsion), which

increases the electron density around the carbon nuclei.

Result: The signals for the carbons involved in the steric clash (C7, C1, C2) are shielded

(shifted upfield/lower ppm) in the cis isomer compared to the trans isomer.[2]

Diagnostic Comparison Table

Carbon
Trans-Isomer (

ppm)

Cis-Isomer (

ppm)

Shift Difference (

)

C7 (Methyl) ~18.5 - 19.5 ~14.5 - 15.5 ~4.0 ppm (Upfield)

C6 (

)
~67.5 ~65.5 ~2.0 ppm (Upfield)

C1/C2 (Ring) Downfield Upfield ~1-3 ppm (Upfield)

Key Takeaway: If you observe the methyl signal near 15 ppm, you likely have the cis isomer. If

it appears near 19 ppm, you have the trans isomer.

Assignment Workflow
The following decision tree outlines the logical process for assigning the spectrum and

determining stereopurity.
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Figure 2: Stereochemical assignment workflow based on chemical shift logic.
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Synthetic Context & Impurity Profiling
Researchers often synthesize this compound via the reduction of 2-

methylcyclopentanecarboxylic acid or its esters. Understanding the synthetic origin helps in

identifying impurities.

Precursor: 2-Methylcyclopentanecarboxylic acid.[3]

Impurity Marker: Carbonyl peak (

) around 180-185 ppm.

Solvent Residues:

Ethanol: ~58 ppm (
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) and ~18 ppm (

).

Diethyl Ether: ~65 ppm (

) and ~15 ppm (

). Note: These overlap dangerously with the product peaks. Use HSQC to distinguish.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1367108#13c-nmr-spectral-data-of-2-
methylcyclopentyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1367108#13c-nmr-spectral-data-of-2-methylcyclopentyl-methanol
https://www.benchchem.com/product/b1367108#13c-nmr-spectral-data-of-2-methylcyclopentyl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1367108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

